molecular formula C25H35N3O7 B1529674 benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate CAS No. 864167-26-0

benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

Cat. No.: B1529674
CAS No.: 864167-26-0
M. Wt: 489.6 g/mol
InChI Key: ASANYKSLSJDAJL-DSXMGRQXSA-N
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Description

Benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate is a useful research compound. Its molecular formula is C25H35N3O7 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate, commonly referred to as compound 864167-26-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25H35N3O7
Molar Mass 489.56 g/mol
CAS Number 864167-26-0

Benzyl (S)-1-carbamate derivatives are known to interact with various biological targets. The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving oxidative phosphorylation (OXPHOS) and mitochondrial function.

Anticancer Activity

Recent studies indicate that compounds similar to benzyl (S)-1-carbamate exhibit significant anticancer properties by inhibiting OXPHOS. For instance, a related compound demonstrated an IC50 of 0.58 μM against pancreatic cancer cells under galactose conditions, suggesting reliance on mitochondrial respiration for energy production . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The structure of benzyl (S)-1-carbamate is crucial for its biological activity. Modifications to the chemical structure can significantly alter potency and selectivity towards specific biological targets. For example, alterations in the ethyl ester moiety and the disulfonamide core have been shown to impact the binding affinity and efficacy against cancer cell lines .

Study 1: Inhibition of Mitochondrial Function

In a study examining the effects of benzyl (S)-1-carbamate on mitochondrial function, it was found that the compound effectively depleted ATP production in MIA PaCa-2 cells when glucose was replaced with galactose. The IC50 value for ATP depletion was reported at 118.5 ± 2.2 nM, indicating high potency in a metabolic context that forces reliance on OXPHOS .

Study 2: Selectivity and Potency

Further investigations into related compounds revealed that specific structural features are critical for maintaining potency. For instance, a close analogue exhibited over 30-fold higher potency than its S-enantiomer, emphasizing the importance of chirality in drug design .

Properties

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O7/c1-5-33-23-17(14-19(29)35-23)26-21(30)18-12-9-13-28(18)22(31)20(25(2,3)4)27-24(32)34-15-16-10-7-6-8-11-16/h6-8,10-11,17-18,20,23H,5,9,12-15H2,1-4H3,(H,26,30)(H,27,32)/t17-,18-,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASANYKSLSJDAJL-DSXMGRQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110531
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864167-26-0
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864167-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (X, R1=Et) (0.14 g, 0.41 mmol) (1H-NMR shows ˜8:2 syn:anti epimers) and lutidine (0.48 mL, 4.1 mmol) in dichloromethane (5 mL) at room temperature under nitrogen was dropwise added trimethylsilyltrifluoromethane-sulfonate (0.48 mL, 2.46 mmol). The reaction was stirred for 0.5 h, then was treated with saturated sodium bicarbonate, was extracted with three portions of dichloromethane, was dried (sodium sulfate), and was evaporated. To the crude intermediate was added 2-benzyloxycarbonylamino-3,3-dimethylbutyric acid (0.12 g, 0.45 mmol) in dichloromethane (5 mL), EDC (0.10 g, 0.51 mmol) and HOBT (0.07 g, 0.51 mmol). The resulting mixture was stirred at room temperature under nitrogen for 3 days. The reaction was diluted with ethyl acetate, was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:1 ethyl acetate hexanes provided {1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester (0.12 g, 59% yield) as a white foam. 1H-NMR (500 MHz, CDCl3) δ 7.43 (br d, J=7.7 Hz, 1H), 7.28 (s, 5H), 5.40 (m, 2H), 5.02 (AB q, J=12.1, 31.0 Hz, 2H), 4.55 (m, 2H), 4.29 (d, J=9.6 Hz, 1H), 4.23 (m, 0.2H), 3.85 (m, 0.8H), 3.73 (m, 1H), 3.58 (m, 2H), 2.90 (m, 0.2H), 2.74 (dd, J=17.0, 8.4 Hz, 0.8H), 2.30 (m, 2H), 2.05 (m, 1H), 1.90 (m, 1H), 1.80 (m, 1H), 1.20 (t, J=7.0 Hz, 2.4H), 1.15 (t, J=7.0 Hz, 0.6H), 0.93 (s, 9H) ppm.
Name
(R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0.1 g
Type
reactant
Reaction Step Six
Name
Quantity
0.07 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 2
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Reactant of Route 6
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

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